Cas no 54709-94-3 (5-Methylpyridazin-3(2H)-one)

5-Methylpyridazin-3(2H)-one is a heterocyclic organic compound featuring a pyridazinone core substituted with a methyl group at the 5-position. This structure imparts versatility in synthetic chemistry, particularly as a building block for pharmaceuticals and agrochemicals. Its pyridazinone moiety offers sites for functionalization, enabling the development of derivatives with tailored properties. The compound exhibits stability under standard conditions, facilitating handling and storage. Its utility extends to applications in medicinal chemistry, where it serves as a precursor for biologically active molecules, including potential enzyme inhibitors or receptor modulators. The methyl group enhances lipophilicity, which can influence solubility and bioavailability in drug design.
5-Methylpyridazin-3(2H)-one structure
5-Methylpyridazin-3(2H)-one structure
Product Name:5-Methylpyridazin-3(2H)-one
CAS No:54709-94-3
MF:C5H6N2O
MW:110.11394071579
MDL:MFCD10698050
CID:56635
PubChem ID:327041
Update Time:2025-10-05

5-Methylpyridazin-3(2H)-one Chemical and Physical Properties

Names and Identifiers

    • 5-Methylpyridazin-3(2H)-one
    • 3(2H)-Pyridazinone, 5-methyl-
    • 5-Methyl-2H-pyridazin-3-one
    • 5-Methyl-3(2H)-pyridazinone
    • 4-methyl-1H-pyridazin-6-one
    • 3-Hydroxy-5-methylpyridazine
    • 3-Hydroxy-5-methyl-pyridazine
    • 5-methylpyridazin-3-ol
    • 5-methyl-2,3-dihydropyridazin-3-one
    • 5-Methylpyrazinone
    • NSC300284
    • PubChem11016
    • 5-Methylpyridazine-3-ol
    • KSC495Q9R
    • 5-methyl-2-hydropyridazin-3-one
    • BCP22425
    • SBB0
    • AC-24525
    • TS-01541
    • DTXSID70316165
    • EN300-97401
    • 54709-94-3
    • MFCD09743644
    • UW6
    • A7951
    • SY031246
    • AKOS006305100
    • AM20100351
    • NSC-300284
    • W-203067
    • SCHEMBL1150386
    • CS-W000548
    • FT-0685910
    • s10201
    • Z1198278270
    • AKOS015842408
    • DB-029175
    • MDL: MFCD10698050
    • Inchi: 1S/C5H6N2O/c1-4-2-5(8)7-6-3-4/h2-3H,1H3,(H,7,8)
    • InChI Key: MMDFKVYPOQFQHP-UHFFFAOYSA-N
    • SMILES: O=C1C=C(C=NN1)C

Computed Properties

  • Exact Mass: 110.04800
  • Monoisotopic Mass: 110.048
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: -0.3
  • Topological Polar Surface Area: 41.5

Experimental Properties

  • Density: 1.22
  • Melting Point: 139-142°C
  • Refractive Index: 1.576
  • PSA: 45.75000
  • LogP: 0.07830

5-Methylpyridazin-3(2H)-one Security Information

5-Methylpyridazin-3(2H)-one Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-Methylpyridazin-3(2H)-one Suppliers

Amadis Chemical Company Limited
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Purity:99%
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:54709-94-3)3-羟基-5-甲基哒嗪
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5-Methylpyridazin-3(2H)-one Related Literature

Additional information on 5-Methylpyridazin-3(2H)-one

Introduction to 5-Methylpyridazin-3(2H)-one (CAS No. 54709-94-3)

5-Methylpyridazin-3(2H)-one is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its versatile structural framework and potential biological activities. This compound, identified by the chemical abstracts service number CAS No. 54709-94-3, belongs to the pyridazine class of molecules, which are known for their broad spectrum of pharmacological properties. The presence of a methyl group at the 5-position and a carbonyl group at the 3-position contributes to its unique reactivity and functionality, making it a valuable scaffold for drug discovery and synthetic chemistry.

The chemical structure of 5-Methylpyridazin-3(2H)-one consists of a six-membered ring containing two nitrogen atoms, with a methyl substituent attached to one of the carbon atoms and a carbonyl group linked to another. This arrangement imparts distinct electronic and steric properties to the molecule, influencing its interactions with biological targets. The compound’s solubility profile, melting point, and spectroscopic characteristics (such as NMR and IR spectra) have been thoroughly characterized in academic literature, providing a solid foundation for further study.

In recent years, 5-Methylpyridazin-3(2H)-one has been explored as a key intermediate in the synthesis of various pharmacologically active agents. Its pyridazine core is a common motif in many drugs, including those used to treat neurological disorders, infectious diseases, and inflammatory conditions. The compound’s ability to serve as a precursor for more complex molecules has made it particularly attractive for medicinal chemists seeking to develop novel therapeutics.

One of the most compelling aspects of 5-Methylpyridazin-3(2H)-one is its potential as a kinase inhibitor. Kinases are enzymes that play critical roles in cell signaling pathways, and dysregulation of these pathways is implicated in numerous diseases, particularly cancer. Researchers have demonstrated that derivatives of pyridazine can modulate kinase activity by binding to specific ATP-binding sites. The methylpyridazinone derivative has shown promise in preclinical studies as a lead compound for kinase inhibitors, with modifications at the 3-position carbonyl group enhancing binding affinity and selectivity.

Moreover, 5-Methylpyridazin-3(2H)-one has been investigated for its antimicrobial properties. The structural features of this compound allow it to interact with bacterial enzymes and cellular components, disrupting essential metabolic processes. Studies have highlighted its efficacy against Gram-positive bacteria, making it a candidate for developing new antibiotics or antibiotic adjuvants. The growing threat of antibiotic resistance underscores the importance of exploring novel antimicrobial agents like 5-Methylpyridazin-3(2H)-one, which could complement existing therapies.

The synthesis of 5-Methylpyridazin-3(2H)-one involves multi-step organic reactions that highlight its synthetic utility. Common methods include condensation reactions between methyl-substituted hydrazines and α-haloketones or β-ketoesters under controlled conditions. Advances in catalytic systems have improved the efficiency and yield of these reactions, enabling scalable production for research purposes. Additionally, computational chemistry approaches have been employed to optimize synthetic routes by predicting reaction outcomes and minimizing unwanted byproducts.

Recent advancements in drug design have leveraged 5-Methylpyridazin-3(2H)-one as a scaffold for structure-based drug development. High-throughput screening (HTS) campaigns have identified derivatives with enhanced biological activity, while computational modeling has helped rationalize binding interactions at target proteins. These efforts have led to the discovery of compounds with improved pharmacokinetic profiles, including better solubility and reduced toxicity. Such findings underscore the enduring relevance of 5-Methylpyridazin-3(2H)-one in modern medicinal chemistry.

The role of 5-Methylpyridazin-3(2H)-one extends beyond small-molecule drug development into materials science applications. Its ability to form coordination complexes with metal ions has been exploited in designing functional materials for catalysis and sensing applications. The coordination geometry influenced by the nitrogen-rich environment allows for precise tuning of electronic properties, making these complexes useful in catalytic transformations and electrochemical devices.

In conclusion, 5-Methylpyridazin-3(2H)-one (CAS No. 54709-94-3) represents a structurally intriguing compound with significant potential across multiple domains of chemical research. Its applications in pharmaceuticals, particularly as a precursor for kinase inhibitors and antimicrobial agents, highlight its importance in addressing contemporary challenges in medicine. As synthetic methodologies continue to evolve and computational tools become more sophisticated, the utility of this compound is expected to expand further, reinforcing its status as a cornerstone molecule in both academic and industrial research settings.

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Amadis Chemical Company Limited
(CAS:54709-94-3)5-Methylpyridazin-3(2H)-one
A7951
Purity:99%
Quantity:100g
Price ($):297.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:54709-94-3)3-羟基-5-甲基哒嗪
LE27051470
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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